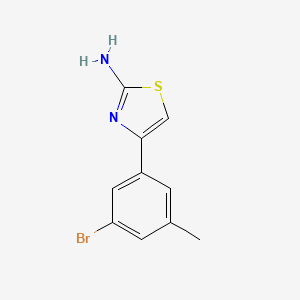
4-(3-Bromo-5-methylphenyl)thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Bromo-5-methylphenyl)thiazol-2-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromo-5-methylphenyl)thiazol-2-amine typically involves the reaction of 3-bromo-5-methylbenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The reaction conditions often include the use of ethanol as a solvent and heating under reflux .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions: 4-(3-Bromo-5-methylphenyl)thiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced, affecting the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products depend on the specific reactions. For example, substitution reactions can yield various derivatives depending on the nucleophile used .
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It has shown promise as an antimicrobial and anticancer agent.
Biological Research: The compound is used in molecular docking studies to understand its interaction with biological targets.
Industrial Applications: Its derivatives are explored for use in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 4-(3-Bromo-5-methylphenyl)thiazol-2-amine involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis or function. In anticancer applications, it may inhibit specific enzymes or signaling pathways critical for cancer cell proliferation .
Comparación Con Compuestos Similares
4-(4-Bromophenyl)thiazol-2-amine: Similar in structure but with different substitution patterns, leading to variations in biological activity.
Thiazole Derivatives: Compounds like sulfathiazole and tiazofurin share the thiazole ring but differ in their substituents and applications.
Uniqueness: 4-(3-Bromo-5-methylphenyl)thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties, influencing its reactivity and biological activity .
Propiedades
Fórmula molecular |
C10H9BrN2S |
|---|---|
Peso molecular |
269.16 g/mol |
Nombre IUPAC |
4-(3-bromo-5-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9BrN2S/c1-6-2-7(4-8(11)3-6)9-5-14-10(12)13-9/h2-5H,1H3,(H2,12,13) |
Clave InChI |
ITEZDXXPJATWPI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)Br)C2=CSC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


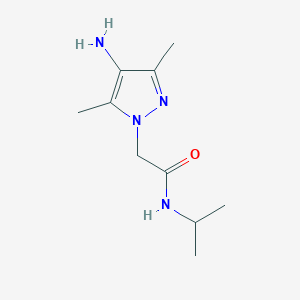

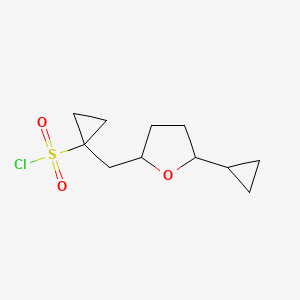
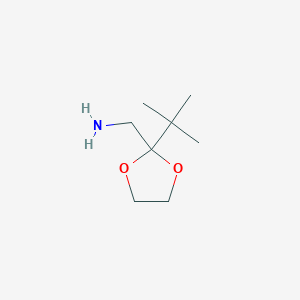
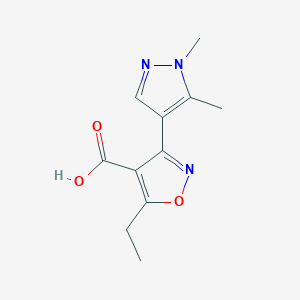
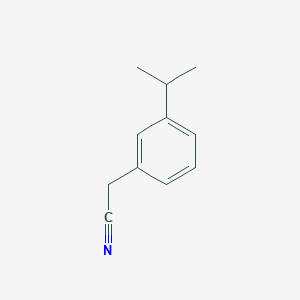
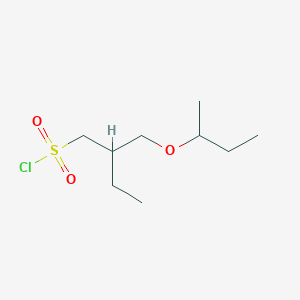

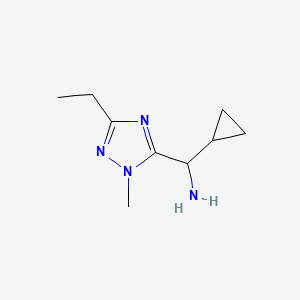
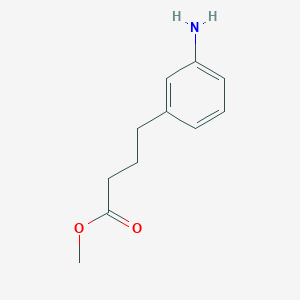


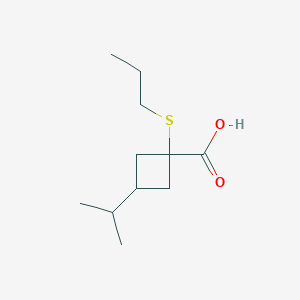
![1'-Ethyl-1'h,2h-[3,4'-bipyrazole]-5-carboxylic acid](/img/structure/B13624538.png)
